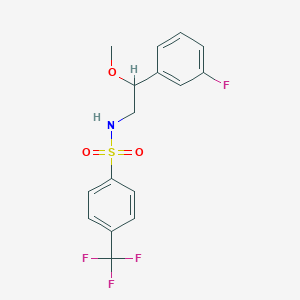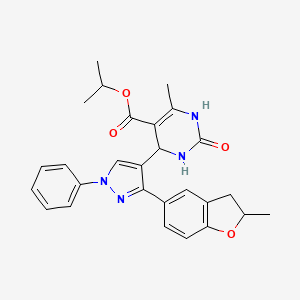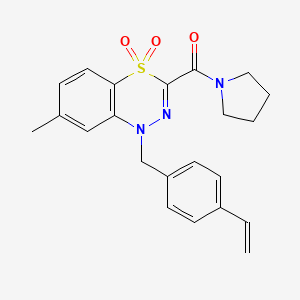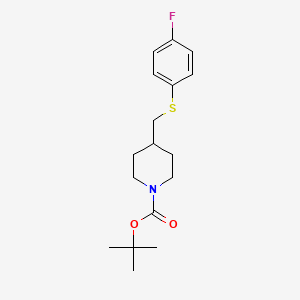![molecular formula C20H18ClNO3 B2621126 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde CAS No. 709009-89-2](/img/structure/B2621126.png)
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde, also known as CQ-ALD, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This molecule belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is not fully understood. However, it is believed that 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDAC activity by 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde leads to the accumulation of acetylated histones, which in turn leads to the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes.
Biochemical and Physiological Effects:
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has also been shown to exhibit anti-inflammatory activity. Studies have shown that 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has also been shown to exhibit anti-oxidant activity, which may contribute to its anti-cancer and anti-inflammatory effects.
実験室実験の利点と制限
One of the major advantages of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is its potent anti-cancer activity. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, the exact mechanism of action of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is not fully understood, which may limit its further development as a therapeutic agent.
将来の方向性
There are several future directions for the study of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde. One area of research is the development of more efficient synthesis methods for 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde. Another area of research is the elucidation of the exact mechanism of action of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde. This may lead to the development of more potent and selective HDAC inhibitors. Additionally, further studies are needed to investigate the potential of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
合成法
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde can be synthesized through a multi-step reaction process. The first step involves the synthesis of 5-chloroquinoline-8-ol, which is then reacted with 4-bromobenzaldehyde to obtain 4-(5-chloroquinolin-8-yl)benzaldehyde. This intermediate is then reacted with 4-chlorobutyraldehyde in the presence of a base to obtain the final product, 4-[4-(5-chloroquinolin-8-yl)oxybutoxy]benzaldehyde.
科学的研究の応用
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has been extensively studied for its potential as an anti-cancer agent. Several studies have shown that 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 pathway.
特性
IUPAC Name |
4-[4-(5-chloroquinolin-8-yl)oxybutoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-18-9-10-19(20-17(18)4-3-11-22-20)25-13-2-1-12-24-16-7-5-15(14-23)6-8-16/h3-11,14H,1-2,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOPEGGMQVXDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCCCCOC3=CC=C(C=C3)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B2621043.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621045.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2621046.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2621052.png)


![2-Indeno[2,3-D]pyrazol-3-ylthiophene](/img/structure/B2621055.png)


![7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621061.png)
![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621062.png)
![1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2621065.png)